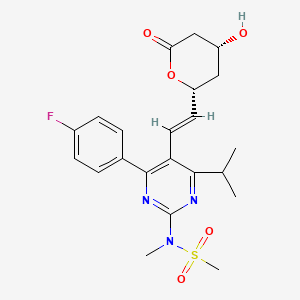

(3R,5R)-Rosuvastatinlacton

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,5R)-Rosuvastatin Lactone is a lactone derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of Rosuvastatin.

Wissenschaftliche Forschungsanwendungen

(3R,5R)-Rosuvastatin Lactone has several scientific research applications:

Chemistry: Used as a model compound for studying lactone chemistry and reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its role in cholesterol metabolism and potential therapeutic effects.

Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.

Wirkmechanismus

(2) Mode of Action: Here’s how it works:

(3) Biochemical Pathways: The affected pathways include:

(5) Result of Action:

(6) Action Environment: Environmental factors affecting efficacy and stability:

: Phenotypic, molecular, and in silico characterization of coumarin as carbapenemase inhibitor : Biochemical exploration of β-lactamase inhibitors : Endophytic Fungi—Alternative Sources of Cytotoxic Compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Rosuvastatin Lactone typically involves the lactonization of Rosuvastatin or its intermediates. One common method includes the use of boron tribromide in dichloromethane at low temperatures to induce lactonization . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (3R,5R)-Rosuvastatin Lactone may involve enzymatic processes or chemical synthesis. Enzymatic processes are often preferred due to their specificity and efficiency. For example, carbonyl reductase derived from Leifsonia sp. has been used to produce chiral intermediates for lactone synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5R)-Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: The lactone can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone back to its hydroxy acid form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of Rosuvastatin, such as hydroxy acids, substituted lactones, and oxidized compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,5S)-Rosuvastatin Lactone: A diastereomer with different stereochemistry at the 5-position.

(3R,5R)-Sonnerlactone: Another lactone with similar structural features but different biological activities.

Simvastatin Lactone: A lactone derivative of Simvastatin with similar cholesterol-lowering effects.

Uniqueness

(3R,5R)-Rosuvastatin Lactone is unique due to its specific stereochemistry, which influences its biological activity and interaction with HMG-CoA reductase. Its high potency and selectivity make it a valuable compound for studying cholesterol metabolism and developing new therapeutic agents.

Biologische Aktivität

(3R,5R)-Rosuvastatin lactone is a metabolite of rosuvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. Understanding the biological activity of this compound is crucial, as it influences both the efficacy and safety profiles of rosuvastatin therapy. This article explores the biological mechanisms, pharmacokinetics, and clinical implications of (3R,5R)-rosuvastatin lactone, supported by recent studies and case reports.

Rosuvastatin, including its lactone form, primarily acts by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . This inhibition reduces the synthesis of mevalonic acid, a precursor to cholesterol. The lactone form is thought to exhibit similar properties but may differ in its metabolic pathways and interactions with other drugs.

Key Mechanisms:

- Cholesterol Reduction : Decreases low-density lipoprotein (LDL) levels by increasing hepatic LDL receptor expression.

- Anti-inflammatory Effects : Reduces levels of high-sensitivity C-reactive protein (hs-CRP), contributing to its anti-inflammatory properties.

- Pleiotropic Effects : Involves inhibition of platelet aggregation and improvement in endothelial function .

Pharmacokinetics

The pharmacokinetic profile of (3R,5R)-rosuvastatin lactone indicates that it is less prevalent than rosuvastatin itself. Studies show that its maximum concentration (Cmax) is 12%–24% lower compared to rosuvastatin . The half-life of rosuvastatin is approximately 19 hours, with about 90% excreted via feces .

| Parameter | Rosuvastatin | (3R,5R)-Rosuvastatin Lactone |

|---|---|---|

| Half-life | 19 hours | Not specified |

| Bioavailability | 20% | Lower than rosuvastatin |

| Primary Excretion Route | Fecal (90%) | Not specified |

| Metabolism | CYP2C9 | UGT1A (lactone form) |

Clinical Implications

The clinical relevance of (3R,5R)-rosuvastatin lactone has been highlighted in various studies. For instance, adverse effects such as rhabdomyolysis have been reported in patients taking rosuvastatin, which may be linked to the lactone's activity. A case study described a patient who developed severe muscle pain and elevated creatine phosphokinase (CPK) levels after prolonged use of rosuvastatin .

Case Studies:

- Adverse Drug Reaction : A 65-year-old woman experienced rhabdomyolysis while on a regimen including rosuvastatin. The case emphasized the need for monitoring CPK levels in patients on statins .

- Efficacy in Dyslipidemia : Clinical trials have demonstrated that rosuvastatin effectively lowers LDL cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol compared to other statins .

Safety Profile

While generally well-tolerated, the use of rosuvastatin and its lactone form can lead to myotoxicity in susceptible individuals. Factors such as genetic predispositions and concurrent medications can exacerbate these risks .

Adverse Effects:

- Myalgia

- Rhabdomyolysis

- Liver enzyme elevations

Eigenschaften

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-ZUQFGZKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.